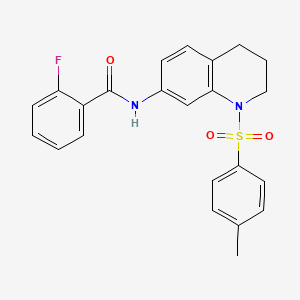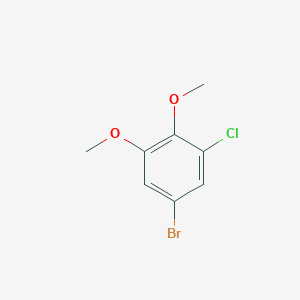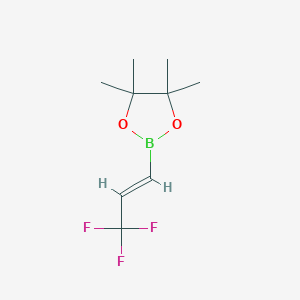
1-Cyclopropylprop-2-yn-1-ol
Übersicht
Beschreibung
1-Cyclopropylprop-2-yn-1-ol is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a cyclopropyl group attached to a propargylic alcohol moiety. This structure is particularly interesting due to its potential to undergo various chemical transformations, leading to the formation of complex molecules with diverse functional groups.
Synthesis Analysis
The synthesis of conjugated enynes from 1-cyclopropylprop-2-yn-1-ols has been achieved through different catalytic methods. Ytterbium(III) triflate-catalyzed amination of these compounds with sulfonamides provides an efficient synthetic route to conjugated enynes, which proceeds in moderate to good yields and with regioselectivity under mild conditions . Another approach involves the Brønsted acid-catalyzed alkoxylation of 1-cyclopropylprop-2-yn-1-ols with alcohols, leading to conjugated enynes in good to excellent yields and with high product turnovers, demonstrating the synthetic utility of this method .
Molecular Structure Analysis
The molecular structure of 1-cyclopropylprop-2-yn-1-ol is pivotal for its reactivity. The cyclopropyl group is a strained ring system that can undergo ring-opening reactions, while the propargylic alcohol part can participate in various transformations, such as alkoxylation and amination, to yield conjugated enynes . The presence of these functional groups allows for the construction of complex molecules through cascade reactions, as seen in the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols .
Chemical Reactions Analysis
1-Cyclopropylprop-2-yn-1-ols are reactive intermediates that can participate in a variety of chemical reactions. For instance, they can react with 1,3-diketones to afford cyclopentadien-1-ols through the regioselective ring-opening of aminocyclopropene intermediates . Additionally, these compounds can be used in the construction of functionalized cyclopropanes using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines . The versatility of 1-cyclopropylprop-2-yn-1-ols is further exemplified by their use in the stereoselective synthesis of trans-chrysanthemic acid and in the direct synthesis of cyclopropanes through double C-H activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-cyclopropylprop-2-yn-1-ols are influenced by their molecular structure. The strained cyclopropyl ring and the propargylic alcohol functionality make these compounds suitable for various catalytic reactions, including gold-catalyzed cyclization to synthesize carbazoles . The reactivity of these compounds is often exploited in synthetic organic chemistry to create complex molecules with potential applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) Triflate-Catalyzed Amination
Rao et al. (2009) explored the ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols. They achieved moderate to good yields and regioselective conjugated enynes through a straightforward process under mild conditions (Rao et al., 2009).
[1,3]-Dipolar Cycloaddition
Dürüst et al. (2014) reported the [1,3]-dipolar cycloadditions of N-aryl sydnones with 1-cyclopropylprop-2-yn-1-ol, leading to fused pyrazole derivatives in toluene. Their research highlighted the synthesis and identification of new molecular structures (Dürüst et al., 2014).
Triflic Acid-Catalyzed Alkoxylation
Mothe and Chan (2009) demonstrated a triflic acid-catalyzed ring opening of 1-cyclopropyl-2-propyn-1-ols. They achieved good to excellent yields and high product turnovers, creating conjugated enynes efficiently (Mothe & Chan, 2009).
Synthesis of Antifungal Compounds
Zambrano-Huerta et al. (2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-cyclopropylprop-2-yn-1-ol. They found these compounds to be highly active against Candida strains, demonstrating potential antifungal applications (Zambrano-Huerta et al., 2019).
Lewis Acid-Catalyzed Cascade Construction
Yao and Shi (2007) explored the Lewis acid-catalyzed reactions of 1-cyclopropylprop-2-yn-1-ols, leading to the construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This research opens avenues for new molecular structures and synthetic applications (Yao & Shi, 2007).
Palladium-Catalyzed Synthesis
Gabriele et al. (2000) reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of 1-cyclopropylprop-2-yn-1-ols. Their research offers insights into the formation of complex organic structures, showcasing the versatility of 1-cyclopropylprop-2-yn-1-ols in synthetic chemistry (Gabriele et al., 2000).
Wirkmechanismus
Safety and Hazards
The compound is associated with several hazard statements including H226, H315, H319, and H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-cyclopropylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321813 | |
| Record name | 1-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylprop-2-yn-1-ol | |
CAS RN |
1656-85-5 | |
| Record name | 1656-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)
![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)
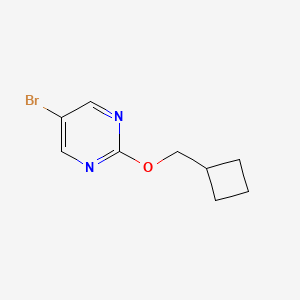
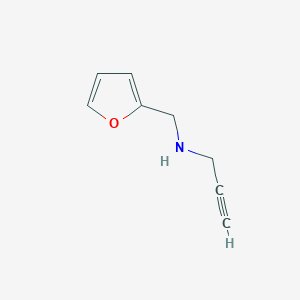

![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)
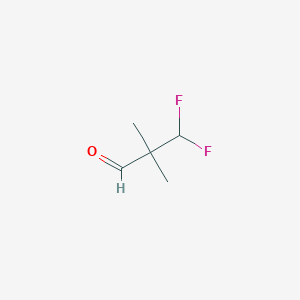
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
